1-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid belongs to the pyrrolo[2,3-c]pyridine family, also known as 7-azaindoles. This family of heterocyclic compounds holds significant interest in medicinal chemistry due to their structural resemblance to purines, which are essential components of DNA and RNA. This structural similarity allows these compounds to potentially interact with biological targets that bind to purines, making them attractive scaffolds for drug discovery research. [, ]
1-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolopyridines. It is characterized by a pyrrole ring fused to a pyridine ring, with a carboxylic acid functional group at the 2-position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be sourced from various chemical suppliers and databases, such as PubChem, Sigma-Aldrich, and BenchChem. Its unique molecular structure and properties make it a valuable compound for research in organic chemistry and pharmacology.
1-Methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid is classified as an organic heterocyclic compound. Its molecular formula is , and it has a molecular weight of approximately 176.18 g/mol. The compound exhibits properties typical of carboxylic acids and nitrogen-containing heterocycles.
The synthesis of 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid can be achieved through several methods, including:
The molecular structure of 1-methyl-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid features:
CN1C(C(=O)O)=CC2=CC=CN=C21
CAS No.: 125-66-6
CAS No.: 1587-20-8
CAS No.: 75-09-2
CAS No.:
CAS No.: 34981-25-4
CAS No.: 126873-49-2